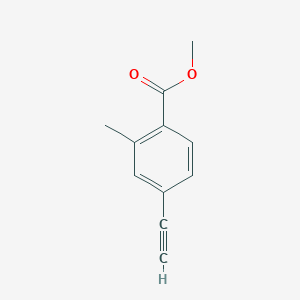

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride

Vue d'ensemble

Description

“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a pharmaceutical intermediate utilized in diverse drug synthesis . It is widely applied in the formulation of remedies for neurodegenerative ailments like Alzheimer’s and Parkinson’s disease .

Molecular Structure Analysis

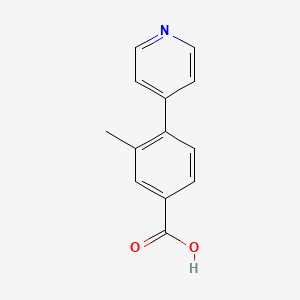

The molecular formula of “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is C10H13ClFN . The molecular weight is 201.67 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC can be used .Physical And Chemical Properties Analysis

“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a liquid at room temperature . It should be stored in a sealed container in a dry environment . The boiling point is not specified .Applications De Recherche Scientifique

Synthesis and Characterization

"(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride" and its derivatives are primarily involved in the synthesis and characterization of new chemical entities. For instance, a study focused on the synthesis, characterization, and reactivity of new heterocycle-based molecules, showcasing the compound's role in developing novel materials with potential applications in nonlinear optics and as ligands for drug discovery (Murthy et al., 2017).

Drug Formulation

In the pharmaceutical industry, derivatives of "(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride" have been explored for enhancing drug solubility and stability. A study highlighted the development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound, demonstrating the compound's significance in improving drug delivery mechanisms (Burton et al., 2012).

Catalysis and Organic Reactions

The compound has been used in catalysis and organic reactions, illustrating its versatility in synthetic chemistry. Research on enone-promoted decarboxylation of trans-4-hydroxy-l-proline in flow demonstrated its application in creating sustainable and efficient chemical processes (Pilkington et al., 2021).

Molecular Docking and Drug Discovery

Furthermore, the compound has been involved in structure-based drug discovery efforts. A study on the discovery of selective orally active RORγt inverse agonists utilized a derivative for molecular docking studies, contributing to the development of new therapeutics for autoimmune diseases (Duan et al., 2019).

Material Science

In material science, the compound's derivatives have been examined for their potential in creating new materials. For example, the synthesis and crystal structure analysis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative provided insights into molecular interactions and stability, relevant for material design and pharmaceutical applications (Sharma et al., 2013).

Safety And Hazards

As with any chemical compound, handling “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” requires precautions. It may cause skin and eye irritation . Protective gloves, eye protection, and face protection should be worn when handling the compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .

Propriétés

IUPAC Name |

(3R)-3-(4-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAHBZWBOYHJTB-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)